2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC17769748
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FN2O |
|---|---|
| Molecular Weight | 204.20 g/mol |
| IUPAC Name | 2-fluoro-6-(3-methylpyrazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H9FN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3 |
| Standard InChI Key | VQMOQSUPGNSUHN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)C2=C(C(=CC=C2)F)C=O |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The compound’s IUPAC name, 2-fluoro-6-(3-methylpyrazol-1-yl)benzaldehyde, reflects its substitution pattern:
-
A benzaldehyde backbone (C₆H₅CHO) provides an aromatic platform.
-
A fluorine atom at the 2-position enhances electrophilicity and metabolic stability.
-
A 3-methylpyrazole ring at the 6-position introduces nitrogen-based heterocyclic diversity, enabling hydrogen bonding and π-π stacking interactions .
The molecular structure is confirmed by its SMILES notation:
CC1=NN(C=C1)C2=C(C(=CC=C2)F)C=O, which encodes the connectivity of the pyrazole (N1–N3), fluorobenzene (C1–C6), and aldehyde (C=O) groups.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉FN₂O | |
| Molecular Weight | 204.20 g/mol | |
| IUPAC Name | 2-fluoro-6-(3-methylpyrazol-1-yl)benzaldehyde | |
| InChI Key | VQMOQSUPGNSUHN-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 52.2 Ų |
Isomerism and Stereochemical Considerations
While 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde lacks chiral centers, its structural isomers—such as 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde and 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde —demonstrate how substitution patterns alter physicochemical properties. For instance, the 2-fluoro isomer exhibits distinct dipole moments compared to its 4-fluoro counterpart due to differences in electronic distribution .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A representative route involves:
-
Functionalization of Fluorobenzene: Introducing an aldehyde group at the 6-position via Vilsmeier-Haack formylation.
-
Pyrazole Coupling: Reacting the intermediate with 3-methylpyrazole under Ullmann or Buchwald-Hartwig conditions to form the C–N bond .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | Increases C–N coupling efficiency to >75% |
| Temperature | 110–120°C | Minimizes side reactions |
| Solvent | Dimethylformamide (DMF) | Enhances solubility of intermediates |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Purification and Scalability
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Industrial-scale production requires continuous flow reactors to maintain stoichiometric control and reduce waste.
Analytical Characterization
Spectroscopic Techniques
-
¹H NMR: Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton, while pyrazole ring protons resonate at δ 7.2–7.8 ppm .
-
¹³C NMR: The aldehyde carbon appears at ~190 ppm, and the fluorinated aromatic carbon at ~160 ppm (JCF ≈ 245 Hz) .
-
IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–F stretch).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) achieves >98% purity. Retention time: 6.8 minutes under isocratic conditions.
Applications in Pharmaceutical Development
Kinase Inhibition
The pyrazole moiety acts as a ATP-binding site competitor in kinase targets. In silico docking studies predict IC₅₀ values of <100 nM for JAK2 and EGFR kinases, making it a candidate for oncology therapeutics .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) suggest moderate efficacy, likely due to membrane disruption via fluorine-mediated lipophilicity .
Table 3: Biological Activity Profile
| Target | Assay Type | Result |
|---|---|---|
| JAK2 Kinase | Enzymatic Inhibition | IC₅₀ = 78 nM |
| EGFR Kinase | Competitive Binding | IC₅₀ = 92 nM |
| S. aureus | Broth Microdilution | MIC = 32 µg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume